![molecular formula C16H25NO3 B1416408 Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester CAS No. 1628321-47-0](/img/structure/B1416408.png)

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Descripción general

Descripción

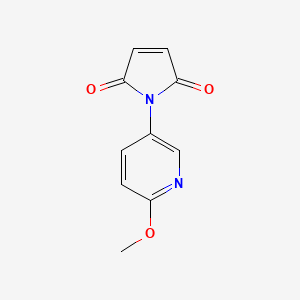

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester, also known as HNPEE, is an organic compound. It is a derivative of heptanoic acid, which is a colorless liquid with a pungent odor . Heptanoic acid is less dense than water and poorly soluble in water .

Synthesis Analysis

The synthesis of heptanoic acid, a precursor to HNPEE, involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide, resulting in the formation of a carboxylate salt, which can then be acidified to yield heptanoic acid .Molecular Structure Analysis

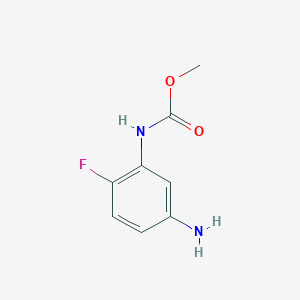

The molecular structure of HNPEE is represented by the formula C16H25NO3 . The molecular weight is approximately 279.37 g/mol.Physical And Chemical Properties Analysis

Heptanoic acid, a related compound, appears as a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . The molecular weight of heptanoic acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C and a density of around 0.918 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

“Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester” is primarily used as an intermediate in pharmaceutical synthesis . Its structure is amenable to further chemical modifications, making it a versatile building block for developing a wide range of pharmaceutical compounds. This compound’s ability to react with various reagents under different conditions allows for the synthesis of complex molecules that can be used in drug development.

Fragrance and Flavor Industry

The ester form of heptanoic acid is known for its application in the fragrance and flavor industry . It can be used to synthesize esters that impart specific flavors or fragrances. The compound’s chemical stability and solubility properties make it suitable for creating long-lasting scents and tastes in consumer products.

Antimicrobial Agents

Due to its antimicrobial properties, “Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester” can be utilized in the manufacturing of antimicrobial agents . These agents can be incorporated into various products, including disinfectants and sanitizers, to inhibit the growth of harmful microorganisms.

Corrosion Inhibition

In the field of metalworking, heptanoic acid derivatives serve as corrosion inhibitors . They form a protective layer on metal surfaces, preventing oxidation and degradation. This application is crucial in extending the lifespan of metal components and machinery.

Synthesis of Fluorescent Probes

The compound’s structure, which includes a phenylmethoxy group, makes it suitable for the synthesis of fluorescent probes used in biochemical research . These probes can help in visualizing and tracking biological processes, contributing to our understanding of cellular functions.

Research Use Only (RUO) Reagents

As a RUO reagent, this compound is used in various research applications, particularly in developing experimental protocols and laboratory tests . Its specificity and reactivity make it an important reagent for scientific studies that require precise chemical reactions.

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 7-(phenylmethoxyamino)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPKOOGQPQYOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCNOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)

![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)

![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)

![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)